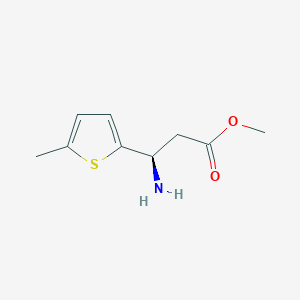
Methyl (r)-3-amino-3-(5-methylthiophen-2-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl ®-3-amino-3-(5-methylthiophen-2-yl)propanoate is an organic compound featuring a thiophene ring, which is a sulfur-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl ®-3-amino-3-(5-methylthiophen-2-yl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 5-methylthiophene-2-carboxylic acid.
Esterification: The carboxylic acid is esterified using methanol and a strong acid catalyst like sulfuric acid to form methyl 5-methylthiophene-2-carboxylate.
Amination: The ester is then subjected to a reductive amination reaction using an appropriate amine source, such as ammonia or an amine derivative, in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Methyl ®-3-amino-3-(5-methylthiophen-2-yl)propanoate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, converting the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the amino group, where it can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: N-substituted derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, methyl ®-3-amino-3-(5-methylthiophen-2-yl)propanoate serves as a building block for the synthesis of more complex molecules, particularly those containing thiophene rings.
Biology
This compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals. Its structural motif is found in various drugs and bioactive compounds.
Medicine
Research into this compound includes its potential as a precursor for drugs targeting specific enzymes or receptors. Its thiophene ring is a common feature in many pharmacologically active compounds.
Industry
In materials science, derivatives of this compound can be used in the development of conductive polymers and other advanced materials.
Mechanism of Action
The mechanism by which methyl ®-3-amino-3-(5-methylthiophen-2-yl)propanoate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(5-methylthiophen-2-yl)propanoate: Lacks the amino group, making it less versatile in terms of chemical reactivity.
Methyl 3-amino-3-(thiophen-2-yl)propanoate: Similar structure but without the methyl group on the thiophene ring, which can affect its electronic properties and reactivity.
Uniqueness
Methyl ®-3-amino-3-(5-methylthiophen-2-yl)propanoate is unique due to the presence of both an amino group and a methyl-substituted thiophene ring
Properties
Molecular Formula |
C9H13NO2S |
|---|---|
Molecular Weight |
199.27 g/mol |
IUPAC Name |
methyl (3R)-3-amino-3-(5-methylthiophen-2-yl)propanoate |
InChI |
InChI=1S/C9H13NO2S/c1-6-3-4-8(13-6)7(10)5-9(11)12-2/h3-4,7H,5,10H2,1-2H3/t7-/m1/s1 |
InChI Key |
XWUFJKIVNXJXHC-SSDOTTSWSA-N |
Isomeric SMILES |
CC1=CC=C(S1)[C@@H](CC(=O)OC)N |
Canonical SMILES |
CC1=CC=C(S1)C(CC(=O)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















